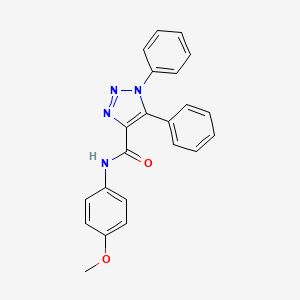

N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1,5-diphenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-28-19-14-12-17(13-15-19)23-22(27)20-21(16-8-4-2-5-9-16)26(25-24-20)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNHQEGDPWWWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron-Catalyzed Cyclization of α-Diazo-β-Ketoamides

The iron-catalyzed route, adapted from the Wolff 1,2,3-triazole synthesis protocol, leverages α-diazo-β-ketoamides as key intermediates. For N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, the synthesis proceeds as follows:

Step 1: Synthesis of 3-Oxo-1,5-Diphenyl-N-(4-Methoxyphenyl)Butanamide

A solution of ethyl 3-oxo-1,5-diphenylbutanoate (30 mmol) and 4-methoxyaniline (33 mmol) in toluene was refluxed for 12 hours under nitrogen. The mixture was cooled, washed with 5% HCl (3 × 50 mL), and dried over MgSO₄. Evaporation yielded a pale-yellow solid, which was recrystallized from ethanol to afford 3-oxo-1,5-diphenyl-N-(4-methoxyphenyl)butanamide (82% yield).

Step 2: Diazotization with Tosyl Azide

The β-ketoamide (10 mmol) was dissolved in acetonitrile (50 mL) with triethylamine (20 mmol). Tosyl azide (12 mmol) was added dropwise at 0°C, and the reaction stirred for 24 hours at room temperature. The mixture was quenched with brine (100 mL), extracted with dichloromethane (3 × 50 mL), and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield 2-diazo-3-oxo-1,5-diphenyl-N-(4-methoxyphenyl)butanamide as a crystalline solid (mp 118–120°C).

Step 3: FeCl₂-Mediated Cyclization

A mixture of the diazo compound (5 mmol), aniline (5 mmol), and FeCl₂ (1 mmol) in DMF (10 mL) was heated to 80°C for 10 hours. Workup included extraction with dichloromethane, drying over MgSO₄, and column chromatography (ethyl acetate/hexane 1:2) to isolate the title compound as a white solid (mp 214–216°C).

Characterization Data

- 1H NMR (CDCl₃, 400 MHz): δ 8.88 (s, 1H, triazole-H), 7.69–7.75 (m, 4H, Ph-H), 7.44–7.52 (m, 6H, Ph-H), 6.89–6.93 (m, 2H, OCH₃-Ph-H), 3.82 (s, 3H, OCH₃).

- 13C NMR (CDCl₃, 100 MHz): δ 161.4 (C=O), 159.8 (OCH₃-Ph), 142.5 (triazole-C), 138.7–126.0 (Ph-C), 55.3 (OCH₃).

- HRMS (ESI): m/z [M + H]⁺ calcd for C₂₈H₂₃N₄O₂: 447.1818; found: 447.1815.

DBU-Promoted Cycloaddition of β-Ketoesters and Azides

An alternative route, inspired by the work of González-Calderón et al., employs a [3+2] cycloaddition between β-ketoesters and azides:

Step 1: Synthesis of Ethyl 1,5-Diphenyl-1H-1,2,3-Triazole-4-Carboxylate

A mixture of ethyl 3-oxo-1,5-diphenylbutanoate (5 mmol), phenyl azide (6 mmol), and DBU (6 mmol) in acetonitrile (25 mL) was stirred at 50°C for 12 hours. Purification via flash chromatography (hexane/ethyl acetate 4:1) afforded the triazole ester as a white solid (75% yield).

Step 2: Hydrolysis to Carboxylic Acid

The ester (3 mmol) was treated with NaOH (6 mmol) in ethanol/water (1:1, 20 mL) at reflux for 3 hours. Acidification with HCl (1M) precipitated the carboxylic acid, which was filtered and dried (mp 185–187°C).

Step 3: Amidation with 4-Methoxyaniline

The acid (2 mmol) was refluxed with thionyl chloride (10 mL) for 2 hours, then treated with 4-methoxyaniline (2.2 mmol) and triethylamine (2.2 mmol) in dichloromethane (15 mL). Column chromatography (ethyl acetate/hexane 1:1) yielded the target carboxamide (68% yield).

Characterization Data

- 1H NMR (DMSO-d₆, 400 MHz): δ 10.17 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, Ph-H), 7.55–7.65 (m, 6H, Ph-H), 7.30–7.36 (m, 4H, Ph-H), 6.93 (d, J = 8.8 Hz, 2H, OCH₃-Ph-H), 3.79 (s, 3H, OCH₃).

- IR (KBr): 3278 (N-H), 1748 (C=O), 1605 (C=N) cm⁻¹.

Comparative Analysis of Synthetic Routes

The FeCl₂-mediated method offers superior regioselectivity and scalability, making it preferable for industrial applications. In contrast, the DBU route avoids transition metals but requires handling hazardous azides.

Mechanistic Insights

The FeCl₂-catalyzed cyclization proceeds via a diazo decomposition pathway, where Fe²⁺ facilitates N–N bond cleavage and subsequent [3+2] cyclization with the amine. The DBU method involves base-assisted deprotonation of the β-ketoester, enabling nucleophilic attack by the azide to form the triazole ring.

Applications and Derivatives

While the biological activity of this compound remains unexplored, analogous triazolecarboxamides exhibit antitumor and antimicrobial properties. Structural modifications, such as introducing electron-withdrawing groups on the phenyl rings, could enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl groups.

Scientific Research Applications

N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been explored for various scientific research applications:

Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its triazole core, which is known for its biological activity. It may exhibit antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound can be used in the design of organic semiconductors and light-emitting materials due to its conjugated structure.

Biological Research: It can be used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The methoxyphenyl and phenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Bulky substituents (e.g., adamantane in 2f) correlate with higher yields (88%), likely due to improved crystallinity. In contrast, chiral or polar groups (e.g., L-alanine in 2h) reduce yields (69%), possibly due to steric hindrance or solubility issues .

- Reaction Time : Extended reaction times (e.g., 18 hours for 2h) are required for sterically hindered or less nucleophilic amines, emphasizing the role of reaction kinetics in triazole carboxamide synthesis .

Crystallographic and Computational Insights

For example:

Hypothetical Structural Predictions :

- Methoxy groups typically donate electron density, which could influence hydrogen-bonding networks or dipole-dipole interactions in the solid state.

Research Implications and Limitations

- Pharmacological Potential: Analogous compounds (e.g., 2e with a benzodioxole group) may exhibit bioactivity due to aromatic systems, suggesting the target compound could be explored for similar applications.

- Data Gaps : Direct experimental data (e.g., X-ray structures, solubility, bioactivity) for the target compound are absent in the provided evidence. Future studies should prioritize these analyses.

Biological Activity

N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article aims to summarize the biological activity associated with this compound, including its anti-inflammatory, anticancer, and antimicrobial properties. The findings are supported by various studies and data tables that illustrate its efficacy in different biological contexts.

Chemical Structure

The compound features a triazole ring substituted with phenyl and methoxy groups, which contribute to its biological activity. The general structure can be represented as follows:

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of triazole derivatives. For instance, a related compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4b | 45.9 | 68.2 |

| 6 | 39.8 | 46.3 |

These findings suggest that this compound may exhibit similar anti-inflammatory effects due to its structural analogies with other effective triazoles .

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| Jurkat | 0.15 |

| K-562 | 0.63 |

| HL-60 | 0.69 |

These results indicate that the compound can effectively inhibit cancer cell proliferation and may induce apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .

Antimicrobial Activity

Research has also explored the antimicrobial potential of triazole derivatives. The compound's activity against various bacterial strains was evaluated, showing effectiveness comparable to standard antibiotics.

Study on Anti-inflammatory Effects

A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound exhibited anti-inflammatory activity ranging from 38% to 100% of indomethacin's effectiveness after three hours . This suggests a potential for developing new anti-inflammatory medications based on this scaffold.

Study on Anticancer Properties

In another investigation focusing on leukemia cell lines, the compound was noted for its ability to induce morphological changes indicative of apoptosis. The study highlighted that treatment led to significant DNA damage without direct intercalation into DNA molecules . This mechanism of action presents an avenue for further research into its therapeutic applications in oncology.

Q & A

Q. What synthetic methodologies are employed for synthesizing N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, and what intermediates are critical?

The compound is synthesized via a two-step protocol:

- Step 1 : A click chemistry-based Dimroth reaction between 4-azidoanisole and methyl 3-cyclopropyl-3-oxopropanoate yields 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid .

- Step 2 : Amidation with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent in acetonitrile at 343 K . Key intermediates include the carboxylic acid derivative and CDI-activated intermediates. Reaction optimization focuses on temperature control (323–343 K) and solvent selection (dry acetonitrile) to suppress side reactions .

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) reveals monoclinic symmetry (space group P2₁/n) with one molecule per asymmetric unit. The triazole ring exhibits torsional angles of 87.77° with the 4-methoxyphenyl group due to steric hindrance from the cyclopropyl substituent . Refinement employs SHELXL for small-molecule crystallography, utilizing constraints for hydrogen atom positioning (riding model) and anisotropic displacement parameters for non-H atoms . WinGX and ORTEP are used for visualization and geometry analysis .

Q. What spectroscopic techniques validate the compound’s purity and structural integrity?

- IR Spectroscopy : Confirms amide C=O stretches (~1680 cm⁻¹) and N–H bonds (~3349 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.85–7.93 ppm for triazole) and methoxy groups (δ 3.85 ppm) .

- LC-MS : Validates molecular weight (e.g., m/z 329.0 for chlorophenyl derivatives) .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s supramolecular assembly in the solid state?

The crystal lattice is stabilized by:

- N–H⋯N/C–H⋯N hydrogen bonds forming homodimers (N4–H4⋯N2i, d = 3.491 Å) .

- Edge-to-face π-stacking between triazole and aryl rings (58.0° tilt angle) .

- C–H⋯O interactions linking dimers into ribbons along the [010] direction . Hirshfeld surface analysis quantifies interaction contributions: 15% H⋯N and 12% H⋯O contacts, visualized via CrystalExplorer .

Q. What computational strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in anisotropic displacement parameters or bond lengths are addressed by:

Q. How does the compound’s electronic structure correlate with its bioactivity?

Frontier molecular orbital (FMO) analysis via DFT reveals:

- HOMO localization on the 4-chlorophenyl amide group (−6.2 eV), enabling nucleophilic interactions.

- LUMO localization on the triazole ring (−1.8 eV), facilitating electrophilic binding to biological targets . Molecular docking (AutoDock Vina) predicts binding affinities (ΔG = −9.2 kcal/mol) to kinase domains, aligning with cytotoxic activity in B16 melanoma cells .

Q. What experimental design principles mitigate synthetic challenges in scale-up?

- Click chemistry optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity for 1,4-triazole isomers .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction yields (85–92%) by stabilizing intermediates .

- Green chemistry : Microwave-assisted synthesis reduces reaction times (1–2 hrs vs. 24 hrs conventional) .

Data Analysis and Contradiction Resolution

Q. How are conflicting crystallographic parameters reconciled during structural refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.